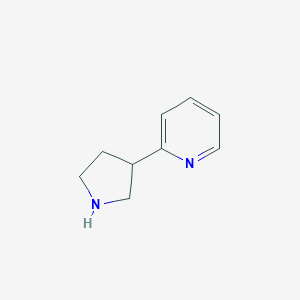
2-吡咯烷-3-基吡啶
描述
“2-Pyrrolidin-3-ylpyridine” is a compound with the molecular formula C9H12N2 . It is a type of nitrogen heterocycle and is of interest in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Pyrrolidin-3-ylpyridine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .科学研究应用
药物发现中的吡咯烷
吡咯烷是一种饱和的支架,类似于2-吡咯烷-3-基吡啶,广泛应用于药物化学中,用于开发治疗人类疾病的化合物。它之所以受欢迎,是因为它能够有效地探索药效团空间,由于sp3杂化,有助于分子的立体化,并通过所谓的“伪旋转”现象增加三维覆盖。吡咯烷及其衍生物,包括脯氨醇,显示出显著的靶向选择性,突显了这种支架在设计具有不同生物学特性的新化合物中的重要性 (Li Petri et al., 2021)。
吡咯啉生物碱合成的演化
对吡咯啉生物碱合成的演化研究,特别是在千里光族中的研究,突显了这些化合物的化学多样性和适应性意义。吡咯啉生物碱作为一种对抗草食动物的防御机制,展示了类似于2-吡咯烷-3-基吡啶这样的含氮杂环化合物的生物学重要性 (Langel et al., 2011)。
化学中的迷人变异性
含有吡啶环的化合物,类似于2-吡咯烷-3-基吡啶,展示了迷人的化学和生物学性质。对它们的化学的评论强调了它们在产生具有显著光谱、结构、磁性、生物学和电化学活性的各种化合物中的作用。这项研究指出了吡啶衍生物在各种科学和工业应用中的未开发潜力 (Boča等,2011)。
在药物化学中的重要性
吡啶衍生物,包括类似于2-吡咯烷-3-基吡啶的结构,在药物化学中发挥着至关重要的作用。它们多样的生物活性包括抗真菌、抗菌、抗氧化、抗糖化、镇痛、抗帕金森病、抗抽搐、抗炎、抗病毒和抗癌效果。此外,这些衍生物作为高效的化学传感器,可用于检测环境、农业和生物样品中的各种物种,突显了它们在科学研究和应用中的多功能性和潜力 (Abu-Taweel et al., 2022)。
安全和危害
未来方向
属性
IUPAC Name |
2-pyrrolidin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-5-11-9(3-1)8-4-6-10-7-8/h1-3,5,8,10H,4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXABSODTGKUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407522 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrrolidin-3-ylpyridine | |
CAS RN |
150281-45-1 | |
| Record name | 2-Pyrrolidin-3-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


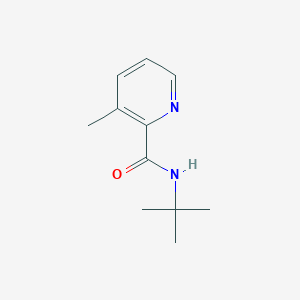

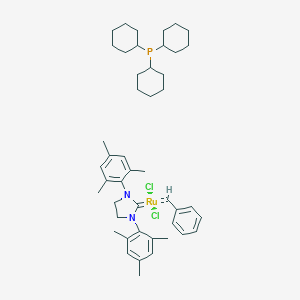


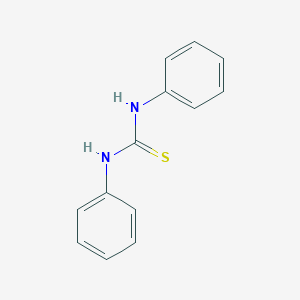
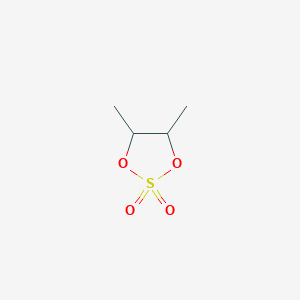
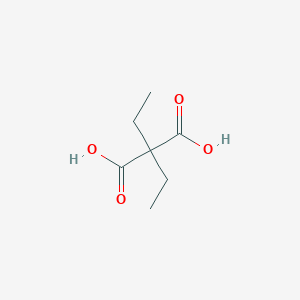
![(5Z)-5-[(3Ar,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3R,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B123266.png)

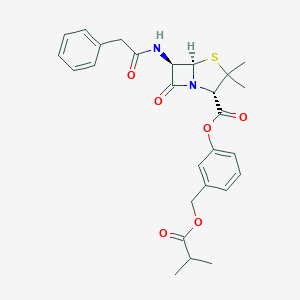

![Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B123272.png)